2-Bromo-5-nitropyridine

Overview

Description

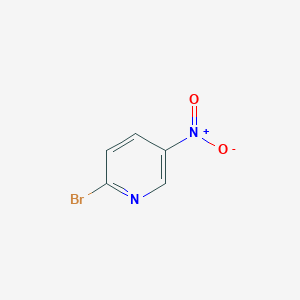

2-Bromo-5-nitropyridine is an organic compound with the molecular formula C5H3BrN2O2 It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 5 are replaced by bromine and nitro groups, respectively

Scientific Research Applications

2-Bromo-5-nitropyridine is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and pharmaceuticals.

Biology: It is used in the synthesis of biologically active molecules, including potential drug candidates.

Medicine: It is involved in the development of new therapeutic agents, particularly in the field of oncology.

Industry: It is used in the production of agrochemicals and dyes.

Safety and Hazards

2-Bromo-5-nitropyridine is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Relevant Papers A case report titled “Methemoglobinemia and Delayed Encephalopathy After 5-Bromo-2-Nitropyridine Poisoning: A Rare Case Report” discusses a case of a 40-year-old man who suffered skin and respiratory tract exposure to leaked 5-Bromo-2-nitropyridine at work . The patient rapidly developed dizziness, fatigue, nausea, vomiting, chest distress, diffuse cyanosis, and coma . This case highlights that 5-bromo-2-nitropyridine can be absorbed through the skin and respiratory tract, resulting in methemoglobinemia and delayed encephalopathy .

Mechanism of Action

Target of Action

The primary target of 2-Bromo-5-nitropyridine is the respiratory system . This compound interacts with the cells in the respiratory system, leading to various physiological changes.

Mode of Action

This compound is used in the preparation of boc-protected (piperazin-1-ylmethyl)biaryls via microwave-mediated Suzuki-Miyaura coupling with (boc-piperazin-1-ylmethyl)phenylboronic acid pinacol esters . It is also used in the synthesis of 2-pyridyl analogs

Biochemical Pathways

It is known that the compound plays a role in the synthesis of biaryls and 2-pyridyl analogs . These substances can have various downstream effects, depending on their specific structures and properties.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its role in the synthesis of other compounds. For instance, in the synthesis of biaryls and 2-pyridyl analogs, the compound serves as a key intermediate . The resulting compounds could have a variety of effects, depending on their specific structures and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-5-nitropyridine can be synthesized through various methods. One common approach involves the bromination of 2-nitropyridine. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out in an organic solvent like acetonitrile at low temperatures to ensure regioselectivity .

Another method involves the nitration of 2-bromopyridine. This process uses a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position of the pyridine ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration and bromination reactions. The use of continuous flow reactors and automated systems helps in maintaining the reaction conditions and improving the yield and purity of the product. The final product is typically purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-nitropyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like iron powder and hydrochloric acid or catalytic hydrogenation.

Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Ammonia, primary amines, thiols, alkoxides; solvents like ethanol or dimethylformamide; temperatures ranging from room temperature to reflux.

Reduction: Iron powder, hydrochloric acid, catalytic hydrogenation; solvents like ethanol or methanol; temperatures ranging from room temperature to reflux.

Major Products

2-Amino-5-nitropyridine: Formed by nucleophilic substitution with ammonia.

2-Amino-5-bromopyridine: Formed by reduction of the nitro group.

Biaryl Compounds: Formed by Suzuki-Miyaura coupling reactions.

Comparison with Similar Compounds

2-Bromo-5-nitropyridine can be compared with other halogenated and nitrated pyridines, such as:

2-Chloro-5-nitropyridine: Similar reactivity but with chlorine instead of bromine.

2-Bromo-3-nitropyridine: Different position of the nitro group, leading to different reactivity patterns.

2-Bromo-5-aminopyridine: Contains an amino group instead of a nitro group, leading to different chemical properties.

The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name |

2-bromo-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2O2/c6-5-2-1-4(3-7-5)8(9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUUFTVUBFFESEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10196327 | |

| Record name | 2-Bromo-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4487-59-6 | |

| Record name | 2-Bromo-5-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4487-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-nitropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004487596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4487-59-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73702 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-5-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.526 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 2-Bromo-5-nitropyridine frequently used in studies investigating solvent effects on reactions?

A1: this compound is a particularly useful substrate for studying solvent effects in nucleophilic aromatic substitution (SNAr) reactions. Its reactivity is influenced by the ability of the solvent to engage in hydrogen bonding. Research has shown that solvents with strong hydrogen bond donor (HBD) properties, such as dimethylformamide (DMF) and dimethylsulfoxide (DMSO), can significantly impact the reaction rate. [, ] These solvents interact with the amine nucleophile, affecting its availability for the SNAr reaction with this compound.

Q2: How does the structure of this compound make it suitable for Suzuki-Miyaura coupling reactions?

A2: The presence of the bromine atom in this compound makes it an ideal substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. [] This reaction allows for the formation of a carbon-carbon bond between the aromatic ring of this compound and a variety of boronic acid derivatives. This versatility is crucial for building complex molecules, including those with biaryl motifs which are prevalent in pharmaceuticals and materials.

Q3: Can the reactivity of this compound in SNAr reactions be correlated to measurable parameters?

A3: Yes, the reactivity of this compound in SNAr reactions correlates well with both Hammett’s substituent constants and Kamlet-Taft’s solvatochromic parameters. [, ] The negative Hammett ρ value indicates that electron-donating substituents on the nucleophile accelerate the reaction. The strong correlation with Kamlet-Taft’s parameters (α, β, π*) allows for quantitative analysis of how solvent properties, such as hydrogen bond donating ability and polarity/polarizability, influence the reaction rate.

Q4: Have any computational studies been conducted on reactions involving this compound?

A4: While the provided abstracts do not mention specific computational studies, they highlight the application of multiparameter correlation analysis using Kamlet-Taft’s solvatochromic parameters. [, ] This approach indirectly incorporates computational chemistry principles by using experimentally determined solvent parameters to model and predict reactivity trends. Further computational studies, such as density functional theory (DFT) calculations, could provide deeper insights into the reaction mechanisms and transition states involved in reactions with this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[[2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-6-yl]oxy]oxane-2-carboxylate](/img/structure/B18088.png)

![Methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-[6-[tert-butyl(dimethyl)silyl]oxy-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenoxy]oxane-2-carboxylate](/img/structure/B18089.png)

![2-[3-(Triethoxysilyl)propyl]hydrazine-1-carboxamide](/img/structure/B18096.png)

![[3,4-Diacetyloxy-5-(5-amino-4-carbamoylimidazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B18123.png)